molecular formula C21H19BrO6 B11652179 propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11652179
M. Wt: 447.3 g/mol
InChI Key: VWOKMIFZRJMFIH-UHFFFAOYSA-N
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Description

Propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a chromenone core, which is a fused ring system containing a benzene ring and a pyrone ring. The compound also features a bromophenoxy group and a propanoate ester moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves a multi-step process

    Preparation of Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield 4-oxo-4H-chromen-3-carboxylic acid ethyl ester.

    Introduction of Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction. The 4-oxo-4H-chromen-3-carboxylic acid ethyl ester is reacted with 2-bromophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenoxy group may enhance binding affinity and specificity, while the ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
  • Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
  • Methyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Uniqueness

This compound is unique due to its specific ester moiety, which can influence its chemical reactivity and biological activity. The propyl group may provide distinct solubility and pharmacokinetic properties compared to its isopropyl, ethyl, and methyl analogs.

Properties

Molecular Formula

C21H19BrO6

Molecular Weight

447.3 g/mol

IUPAC Name

propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C21H19BrO6/c1-3-10-25-21(24)13(2)27-14-8-9-15-18(11-14)26-12-19(20(15)23)28-17-7-5-4-6-16(17)22/h4-9,11-13H,3,10H2,1-2H3

InChI Key

VWOKMIFZRJMFIH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Origin of Product

United States

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